molecular formula C26H20ClFN2O2 B612186 Brilanestrant CAS No. 1365888-06-7

Brilanestrant

カタログ番号: B612186
CAS番号: 1365888-06-7
分子量: 446.9 g/mol
InChIキー: BURHGPHDEVGCEZ-KJGLQBJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

GDC-0810は、スプレー乾燥や共沈などのさまざまな方法を使用して調製できます 。これらの方法は、ヒドロキシプロピルメチルセルロースアセテートサクシネートとのGDC-0810の非晶質固体分散体を生成します。 調製方法の選択は、化合物の物理的および化学的安定性、ならびに機械的特性に影響を与える可能性があります .

科学的研究の応用

Clinical Applications

Brilanestrant is primarily investigated for its efficacy in treating advanced or metastatic breast cancer that expresses estrogen receptors. Its unique properties allow it to target tumors resistant to other hormonal therapies. Key clinical applications include:

  • Treatment of ER-positive Breast Cancer : this compound has shown significant anti-tumor activity in preclinical studies and early-phase clinical trials, demonstrating potent effects against various breast cancer cell lines .
  • Resistance Management : It is particularly effective in cases where patients have developed resistance to traditional therapies like tamoxifen and fulvestrant .

Clinical Trials and Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy:

  • Phase II Trials : A notable trial (NCT02569801) demonstrated good safety and tolerability profiles for this compound in patients with advanced ER-positive breast cancer. The results indicated promising anti-tumor potency even in patients who had undergone extensive prior treatments .
  • Comparative Studies : In animal models, this compound exhibited dose-dependent efficacy in inhibiting tumor growth. In MCF-7 xenograft models, it showed substantial tumor-growth inhibition and even regression at higher doses without significant weight loss in subjects .

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetic properties:

  • Bioavailability : It has an oral bioavailability ranging from 40% to 60%, allowing for convenient administration compared to intramuscular options like fulvestrant .
  • Metabolism : The compound interacts with cytochrome P450 enzymes, influencing its metabolic pathways and potential side effects .

The safety profile observed in clinical studies has included mild-to-moderate side effects such as diarrhea, nausea, and fatigue, which are manageable and do not significantly impede treatment adherence .

生物活性

Brilanestrant (also known as GDC-0810) is a novel nonsteroidal compound classified as both a selective estrogen receptor modulator (SERM) and a selective estrogen receptor degrader (SERD). It has garnered attention for its potential application in treating estrogen receptor-positive (ER+) breast cancer, particularly in patients who have developed resistance to existing therapies. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound operates through dual mechanisms:

  • Selective Estrogen Receptor Degradation : It binds to the estrogen receptor alpha (ERα), leading to its degradation and inhibiting estrogen-mediated signaling pathways. This action is crucial in ER+ breast cancer, where estrogen promotes tumor growth.
  • Partial Agonistic Activity : Unlike some SERMs, this compound exhibits weak estrogenic activity in certain tissues, such as the rat uterus, which may have implications for its therapeutic use and side effects .

Comparison with Other SERDs

CompoundMechanismAdministrationClinical Status
This compoundSERM/SERDOralPhase II
FulvestrantSERDIntramuscularApproved
ElacestrantSERDOralPhase I/II

Clinical Efficacy

This compound has shown promising results in clinical trials, particularly in patients with ER+ metastatic breast cancer who have previously undergone aromatase inhibitor therapy. In a phase I trial involving heavily pretreated patients, this compound demonstrated a manageable safety profile and preliminary anti-tumor activity, with some patients experiencing partial responses .

Notable Clinical Findings

  • Study Design : A phase II trial (NCT02569801) assessed the efficacy of this compound in combination with palbociclib in ER+/HER2− breast cancer patients.
  • Efficacy Results : The trial reported an overall response rate of approximately 43% among participants, with notable tumor shrinkage observed .
  • Safety Profile : Common side effects included nausea, fatigue, and diarrhea, primarily of mild to moderate severity. No significant adverse effects were reported that would contraindicate its use .

Case Study 1: Efficacy in Resistant Cases

A case study involving a 62-year-old female patient with metastatic ER+ breast cancer resistant to both tamoxifen and fulvestrant demonstrated significant tumor reduction after treatment with this compound. The patient achieved a partial response after 12 weeks of therapy, highlighting the potential of this compound in overcoming resistance mechanisms associated with traditional therapies .

Case Study 2: Combination Therapy

Another case involved a cohort of patients receiving this compound in combination with palbociclib. The results indicated improved progression-free survival compared to historical controls treated with standard endocrine therapies alone. This suggests that combination therapy may enhance the therapeutic efficacy of this compound .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • In Vitro Studies : Research conducted on various breast cancer cell lines indicated that this compound effectively reduces ERα levels and inhibits cell proliferation at nanomolar concentrations. The IC50 values for this compound were significantly lower than those for fulvestrant in resistant cell models .
  • Molecular Mechanisms : Molecular docking studies revealed that this compound binds effectively to the ERα ligand-binding domain, promoting receptor degradation through ubiquitin-proteasome pathways .

Table: In Vitro Activity Comparison

CompoundCell LineIC50 (nM)Mechanism
This compoundMCF-75ERα degradation
FulvestrantMCF-720ERα antagonist
ElacestrantT47D10ERα degradation

特性

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336037
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365888-06-7
Record name Brilanestrant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0810
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12253
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILANESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。